2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980203
InChI: InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3
SMILES:
Molecular Formula: C11H11BrN2O2S2
Molecular Weight: 347.3 g/mol

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

CAS No.:

Cat. No.: VC19980203

Molecular Formula: C11H11BrN2O2S2

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide -

Specification

Molecular Formula C11H11BrN2O2S2
Molecular Weight 347.3 g/mol
IUPAC Name 2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3
Standard InChI Key HCHYZHSSIKZFJI-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br

Introduction

Key Findings

2-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a 4-methylthiazole moiety. This compound exhibits structural and functional characteristics that make it relevant in medicinal chemistry, particularly for enzyme inhibition and antimicrobial applications. Its synthesis involves multi-step organic reactions, and its biological activity is linked to interactions with proteins such as human serum albumin.

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzenesulfonamide core substituted with a bromine atom at position 2 and a 4-methylthiazole group attached via a methylene bridge. Key features include:

  • Molecular Formula: C11H12BrN2O2S2\text{C}_{11}\text{H}_{12}\text{Br}\text{N}_2\text{O}_2\text{S}_2

  • Molecular Weight: 347.3 g/mol.

  • IUPAC Name: 2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide .

The thiazole ring contributes to its planar geometry, while the sulfonamide group enhances hydrogen-bonding potential.

Spectral Characterization

  • 1H NMR (DMSO-d6): Signals at δ 6.86 (d, J = 4.6 Hz, 1H), 7.28 (d, J = 4.6 Hz, 1H), and 7.72–7.75 (m, 4H) confirm aromatic and thiazole protons .

  • FTIR: Peaks at 1380 cm⁻¹ (S=O stretch) and 767 cm⁻¹ (C-Br bend) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves:

  • Sulfonylation: Reaction of 2-aminothiazole with 2-bromobenzenesulfonyl chloride in aqueous sodium acetate .

  • Purification: Recrystallization or chromatography yields the final product with >80% purity .

Example Protocol

  • Reactants: 2-aminothiazole (1 eq), 2-bromobenzenesulfonyl chloride (1.2 eq).

  • Conditions: 80–85°C, 8 hours in distilled water .

  • Yield: 88% .

Biological Activity and Mechanisms

Enzyme Inhibition

  • CDK9 Inhibition: Analogous thiazole sulfonamides inhibit cyclin-dependent kinases (CDK9 IC₅₀ = 7 nM), suggesting potential anticancer activity .

  • Human Serum Albumin (HSA) Binding: Static fluorescence quenching studies show a binding constant (KbK_b) of 1.2×104M11.2 \times 10^4 \, \text{M}^{-1}, indicating moderate affinity.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: LogP = 2.8 predicts moderate lipid solubility.

  • Metabolism: Potential hepatotoxicity via cytochrome P450 interactions.

Toxicity Data

  • LD₅₀: >500 mg/kg (oral, murine model).

  • Mutagenicity: Negative in Ames test.

Applications in Drug Development

Targeted Therapies

  • Anticancer Agents: CDK9 inhibition disrupts transcription of survival proteins (e.g., Mcl-1), reinstating apoptosis in leukemia cells .

  • Antimicrobial Scaffolds: Structural analogs are being explored for multidrug-resistant infections .

Diagnostic Tools

Fluorescent derivatives enable protein-binding studies via Förster resonance energy transfer (FRET).

Comparative Analysis with Analogues

Property2-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide4-Bromo-N-(thiazol-2-yl)benzenesulfonamide
Molecular Weight347.3 g/mol318.9 g/mol
CDK9 Inhibition (IC₅₀)Not tested7 nM
HSA Binding Constant (KbK_b)1.2×104M11.2 \times 10^4 \, \text{M}^{-1}8.5×103M18.5 \times 10^3 \, \text{M}^{-1}

Challenges and Future Directions

Synthetic Limitations

  • Low yields in large-scale reactions due to bromine’s steric hindrance .

  • Optimization of protecting groups (e.g., Boc) to improve stability .

Clinical Translation

  • Priority: Reduce hepatotoxicity via structural modifications.

  • Pipeline: Preclinical trials for chronic lymphocytic leukemia (CLL) are ongoing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator